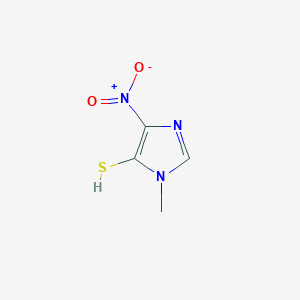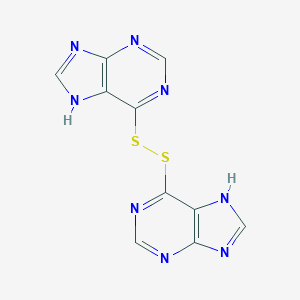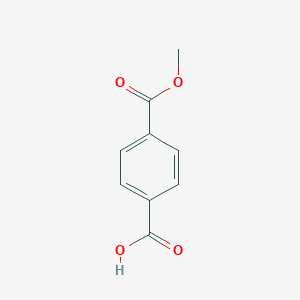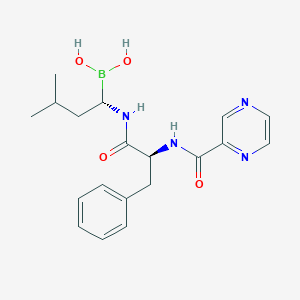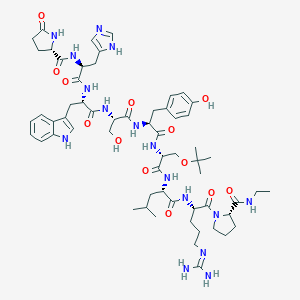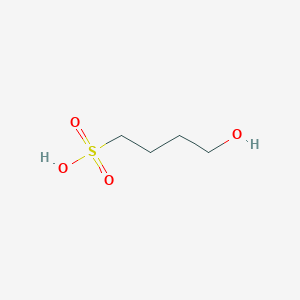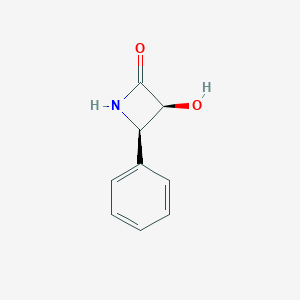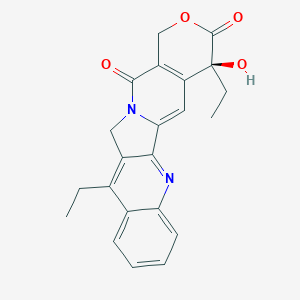![molecular formula C22H20N2O5 B193285 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 130144-34-2](/img/structure/B193285.png)
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Übersicht
Beschreibung
This compound, also known as 7-Ethylcamptothecin , is a pharmaceutical secondary standard and certified reference material . It has the empirical formula C22H20N2O4 and a molecular weight of 376.41 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, also known as SN-38, is primarily known for its antitumor activity. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cells. This property makes it effective in combating cancer cells. The crystal structure of SN-38 as the monohydrate reveals insights into its stability and hydrolysis mechanism, which is critical for its biological activity. Heating the crystal leads to partial hydrolysis at its lactone ring, transforming it into an inactive carboxylate form (Ali et al., 2016).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of SN-38 has been conducted to understand its behavior in the body, specifically its absorption, distribution, metabolism, and excretion. It was observed that after intravenous dosing in rats, SN-38 exhibits bi-exponential decay in plasma, indicating its rapid metabolism and excretion, primarily through feces and bile. This rapid excretion could influence the drug's half-life and efficacy (Atsumi et al., 1995).
Drug Synthesis and Modification
In the field of synthetic chemistry, methods have been developed for the preparation of SN-38 derivatives. One significant approach involves the aminoalkylation of 10-hydroxycamptothecin using methylene chloride under solid-liquid phase transfer catalysis. This method is pivotal for the synthesis of Topotecan, a derivative of SN-38 (Puri et al., 2004).
Chiral Separation and Analysis
The development of a chiral high-performance liquid chromatography method for the enantiomeric separation of 10-hydroxycamptothecin demonstrates the importance of chiral analysis in drug research. This method enables the quantitative determination of the R-enantiomer in bulk drug substances, which is vital for maintaining the quality and efficacy of the drug (Venkateshwarlu et al., 2013).
Nanoparticle Delivery Systems
Recent advancements have explored the use of nanoparticles as a delivery system for SN-38. For instance, studies have investigated the loading of camptothecin into magnetic nanoparticles, enhancing its solubility and bioavailability. Such innovations can improve the drug's therapeutic potential and open pathways for combined imaging and therapeutic applications (Castillo et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861089 | |
| Record name | 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



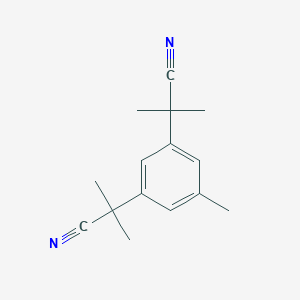
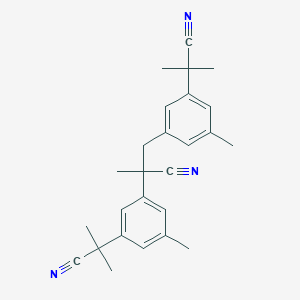
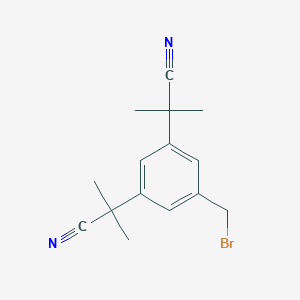
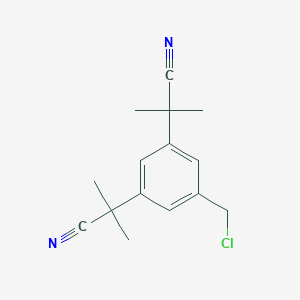
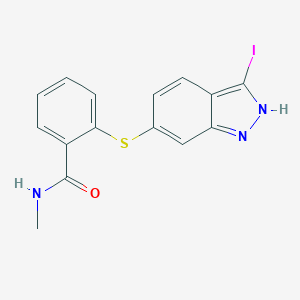
![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
